molecular formula C22H22N2O3 B4918423 (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[4-(1H-pyrrol-1-yl)phenyl]methanone

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[4-(1H-pyrrol-1-yl)phenyl]methanone

Cat. No.: B4918423
M. Wt: 362.4 g/mol
InChI Key: CRLGAYHNZKKKOK-UHFFFAOYSA-N
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Description

The compound "(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[4-(1H-pyrrol-1-yl)phenyl]methanone" features a 6,7-dimethoxy-3,4-dihydroisoquinoline core linked via a ketone group to a para-substituted phenyl ring bearing a 1H-pyrrole moiety. This hybrid structure combines the rigidity of the isoquinoline system with the aromatic and electronic diversity of the pyrrole-substituted phenyl group, making it a candidate for pharmacological exploration, particularly in targeting enzymes or receptors that recognize polycyclic aromatic systems .

Properties

IUPAC Name

(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(4-pyrrol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c1-26-20-13-17-9-12-24(15-18(17)14-21(20)27-2)22(25)16-5-7-19(8-6-16)23-10-3-4-11-23/h3-8,10-11,13-14H,9,12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRLGAYHNZKKKOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)C3=CC=C(C=C3)N4C=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[4-(1H-pyrrol-1-yl)phenyl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline and pyrrole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include:

    Isoquinoline derivatives: Prepared through Pictet-Spengler reactions or Bischler-Napieralski cyclization.

    Pyrrole derivatives: Synthesized via Paal-Knorr synthesis or Hantzsch pyrrole synthesis.

The final coupling reaction often requires a catalyst, such as palladium on carbon (Pd/C), and is conducted under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[4-(1H-pyrrol-1-yl)phenyl]methanone undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic or electrophilic substitution reactions facilitated by reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Conducted in acidic or basic media, often at elevated temperatures.

    Reduction: Typically performed in anhydrous solvents under inert conditions.

    Substitution: Requires specific catalysts or promoters to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce fully saturated isoquinoline compounds.

Scientific Research Applications

Chemistry

In chemistry, (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[4-(1H-pyrrol-1-yl)phenyl]methanone is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest for drug discovery and development.

Medicine

The compound’s potential therapeutic properties are being investigated for the treatment of various diseases. Its ability to modulate specific molecular pathways makes it a candidate for developing new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties contribute to the development of high-performance products.

Mechanism of Action

The mechanism by which (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[4-(1H-pyrrol-1-yl)phenyl]methanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural similarities with the target molecule, differing primarily in the substituents on the phenyl ring or modifications to the isoquinoline core:

Table 1: Structural and Functional Comparison
Compound Name/ID Key Structural Features Biological Activity/Applications Molecular Weight (g/mol) Reference
Target: (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[4-(1H-pyrrol-1-yl)phenyl]methanone Isoquinoline core + 4-(1H-pyrrol-1-yl)phenyl ketone Hypothesized: Kinase inhibition, neuroprotection ~393.4*
2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-(6,7-dimethoxyisoquinolin-2-yl)ethanone (B14936650) Pyrazole ring + 4-chlorophenyl substituent Anti-inflammatory, anticancer 425.9
(6,7-dimethoxyisoquinolin-2-yl)[3-(4-methoxyphenyl)-1-methylpyrazol-5-yl]methanone 4-Methoxyphenyl-pyrazole substituent Not explicitly reported; likely cytotoxic ~420.4*
(6,7-dimethoxyisoquinolin-2-yl)(5-fluoro-1-methyl-1H-indol-2-yl)methanone 5-Fluoro-1-methylindole substituent Antimicrobial, kinase inhibition ~394.4*
(6,7-dimethoxyisoquinolin-2-yl)[4-((4,6-dimethylpyrimidin-2-yl)amino)phenyl]methanone 4-Aminophenyl-pyrimidine substituent Anticancer (DNA intercalation hypothesized) 394.4
(1-(6-chloropyridazin-3-yl)piperidin-4-yl)(6,7-dimethoxyisoquinolin-2-yl)methanone Chloropyridazine-piperidine substituent Antimicrobial, neuroprotective ~427.9*

*Calculated based on molecular formulas.

Key Differences in Bioactivity and Reactivity

Electronic and Steric Effects
  • Pyrrole vs.
  • Fluorine Substitution : The 5-fluoroindole analogue () exhibits increased lipophilicity, improving blood-brain barrier penetration for neuroprotective applications .
Pharmacological Profiles
  • Anticancer Activity: The pyrazole-chlorophenyl derivative (B14936650) shows pronounced anticancer activity, likely due to its ability to intercalate DNA or inhibit tyrosine kinases . In contrast, the pyrimidine-substituted compound () may target folate metabolism .
  • Antimicrobial Activity : The chloropyridazine-piperidine variant () demonstrates broad-spectrum antimicrobial effects, attributed to its sp³-hybridized nitrogen atoms, which enhance binding to bacterial enzymes .

Biological Activity

The compound (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[4-(1H-pyrrol-1-yl)phenyl]methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and implications for therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with a molecular formula of C₁₄H₁₇N₃O₃ and a molecular weight of 247.29 g/mol. It features a unique arrangement of methoxy groups and heterocyclic rings that contribute to its biological properties.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an orexin receptor antagonist . Orexin receptors are crucial in regulating wakefulness, appetite, and energy homeostasis. The modulation of these receptors can have therapeutic implications for conditions like insomnia and obesity.

The compound selectively binds to orexin receptors, particularly the orexin 2 receptor subtype. Studies utilizing radiolabeled ligand binding assays have demonstrated its ability to modulate receptor activity, influencing downstream signaling pathways associated with various physiological responses.

Case Studies

  • Orexin Receptor Antagonism : A study highlighted the compound's potential in sleep regulation by antagonizing orexin receptors. This suggests possible applications in treating sleep disorders.
  • Metabolic Implications : Another investigation indicated that compounds similar to this one can affect behaviors related to appetite and energy expenditure, making them candidates for metabolic disease research.

Comparative Analysis

The following table summarizes the biological activities of similar compounds within the same chemical class:

Compound NameStructural FeaturesBiological Activity
(S)-1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3,3-dimethyl-2-(thiazol-2-ylmethylamino)butan-1-oneThiazole substitutionPotential orexin receptor antagonist
(S)-1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3,3-dimethyl-2-(thiophen-3-ylmethylamino)butan-1-oneThiophene substitutionSimilar biological profile
9-(4,6-Dimethylpyrimidin-2-yl)-2,9-dihydroxyisoquinolineIsoquinoline derivative with different substitutionsInvestigated for similar receptor interactions

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods allow for the precise construction of the desired molecular architecture.

Synthetic Route Example

A common synthetic pathway includes:

  • Formation of the isoquinoline moiety through cyclization reactions.
  • Introduction of methoxy groups via methylation reactions.
  • Coupling with the pyrrole-containing phenyl group using standard cross-coupling techniques.

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